Roseofungin Roseofungin Roseofungin is a polyenic macrolide antibiotic of the subgroup of carbonyl conjugated pentaenes.
Brand Name: Vulcanchem
CAS No.: 12687-98-8
VCID: VC0541824
InChI: InChI=1S/C39H62O10/c1-28(2)38-20-16-12-8-11-15-19-31(41)22-33(43)24-35(45)26-37(47)27-36(46)25-34(44)23-32(42)21-30(40)18-14-10-7-5-4-6-9-13-17-29(3)39(48)49-38/h4-7,9-10,13-14,17,28,30,32-36,38,40,42-46H,8,11-12,15-16,18-27H2,1-3H3/b6-4+,7-5+,13-9+,14-10+,29-17+
SMILES: CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O
Molecular Formula: C39H62O10
Molecular Weight: 690.9 g/mol

Roseofungin

CAS No.: 12687-98-8

Cat. No.: VC0541824

Molecular Formula: C39H62O10

Molecular Weight: 690.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Roseofungin - 12687-98-8

Specification

CAS No. 12687-98-8
Molecular Formula C39H62O10
Molecular Weight 690.9 g/mol
IUPAC Name (3E,5E,7E,9E,11E)-14,16,18,20,24,26-hexahydroxy-3-methyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11-pentaene-2,22,28-trione
Standard InChI InChI=1S/C39H62O10/c1-28(2)38-20-16-12-8-11-15-19-31(41)22-33(43)24-35(45)26-37(47)27-36(46)25-34(44)23-32(42)21-30(40)18-14-10-7-5-4-6-9-13-17-29(3)39(48)49-38/h4-7,9-10,13-14,17,28,30,32-36,38,40,42-46H,8,11-12,15-16,18-27H2,1-3H3/b6-4+,7-5+,13-9+,14-10+,29-17+
Standard InChI Key YHVUXVJMFMUNKX-AFJHTLGSSA-N
Isomeric SMILES C/C/1=C\C=C\C=C\C=C\C=C\CC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O
SMILES CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O
Canonical SMILES CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Roseofungin is characterized by a 36-membered macrolide ring containing a conjugated pentaene system (3E,5E,7E,9E,11E3E,5E,7E,9E,11E) and multiple hydroxyl groups (Figure 1) . The SMILES notation (C/C/1=C\C=C\C=C\C=C\C=C\CC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O) confirms the presence of a methyl group at position 3 and an isopropyl moiety at position 36 . The compound’s amphiphilic nature arises from its hydrophobic polyene chain and hydrophilic hydroxylated regions, enabling interactions with biological membranes .

Physical and Chemical Data

Key physicochemical properties include:

PropertyValueSource
Molecular Weight690.9036 g/mol
Boiling Point916 °C at 760 mmHg
Density1.083 g/cm³
Vapor Pressure0 mmHg at 25°C
Flash Point273.5 °C
Predicted CCS ([M+H]+)246.8 Ų

The compound’s low aqueous solubility and high thermal stability suggest formulation challenges for systemic administration .

Mechanisms of Biological Activity

Antifungal Action

Roseofungin targets fungal cell membranes, likely through ergosterol binding, a mechanism common to polyene antibiotics . This interaction disrupts membrane integrity, leading to ion leakage and cell death. Studies using Trichophyton violaceum and Candida albicans demonstrate minimum inhibitory concentrations (MICs) of 1.11 mg/ml and 1.33 mg/ml, respectively (Table 1) .

Table 1: Antifungal Activity of Roseofungin

OrganismMIC (mg/ml)Source
Trichophyton gypseum0.53
Epidermophyton rubrum1.11
Cryptococcus neoformans4.69
Aspergillus fumigatus8.33

Antiviral Activity

Roseofungin inhibits RNA viruses such as influenza A (H1N1) and B, with efficacy comparable to remantadin (IC₅₀: 0.5–1.0 µg/ml) . Notably, it suppresses influenza B replication, a niche where remantadin fails . Against DNA viruses, it reduces variolovaccine plaque formation by 90% at 10 µg/ml . The compound also blocks neoplastic transformation induced by Rous sarcoma virus, suggesting dual antiviral and antitumor potential .

Pharmacokinetics and Toxicological Profile

Acute Toxicity

Murine studies report an intraperitoneal LD₅₀ of 140 mg/kg and intravenous LD₅₀ of 16.5 mg/kg . Toxicity manifests as respiratory distress and neurological impairment, likely due to membrane disruption in non-target tissues .

Metabolic Stability

Analytical Methods for Identification

Thin-Layer Chromatography

A validated TLC method uses silica gel plates and a chloroform-methanol-water (65:25:4) mobile phase. Roseofungin exhibits yellow fluorescence at Rf=0.65±0.01R_f = 0.65 \pm 0.01 under UV light (365 nm) .

UV Spectrophotometry

The compound’s UV spectrum in ethanol shows maxima at 318 nm and 335 nm, attributable to the pentaene chromophore . Linearity (r2>0.99r^2 > 0.99) is maintained between 10–50 µg/ml, enabling quantitative analysis .

Therapeutic Applications and Limitations

Antifungal Formulations

Roseofungin is formulated in suppositories (e.g., Canprophem-AK®) for localized candidiasis . Base excipients like polyethylene glycol minimally affect RfR_f values when drug loading is ≤250 mg/suppository .

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